Cas no 30540-36-4 (1H-Phosphole, 3,4-dimethyl-1-phenyl-)
1H-Phosphole, 3,4-dimethyl-1-phenyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Phosphole, 3,4-dimethyl-1-phenyl-
- 1-cyclohexyl-3,4-dimethylphospholane
- 1-Phenyl-3,4-dimethylphosphole
- DB-238303
- F15317
- InChI=1/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H
- SCHEMBL6472788
- 3,4-dimethyl-1-phenylphosphole
- 30540-36-4
- 1-phenyl-3,4-dimethyl phosphole
- 3,4-Dimethyl-1-phenyl-1H-phosphole
- ACKPJROCIAWGID-UHFFFAOYSA-N
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- Inchi: 1S/C12H13P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
- InChI-Schlüssel: ACKPJROCIAWGID-UHFFFAOYSA-N
- Lächelt: P1(C2C=CC=CC=2)C=C(C)C(C)=C1
Berechnete Eigenschaften
- Genaue Masse: 188.07559
- Monoisotopenmasse: 188.075487412g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 151
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- PSA: 0
1H-Phosphole, 3,4-dimethyl-1-phenyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114138-250mg |
3,4-Dimethyl-1-phenyl-1H-phosphole |
30540-36-4 | 97% | 250mg |
$189.88 | 2023-09-02 | |
| Alichem | A019114138-1g |
3,4-Dimethyl-1-phenyl-1H-phosphole |
30540-36-4 | 97% | 1g |
$488.80 | 2023-09-02 | |
| Ambeed | A722439-1g |
3,4-Dimethyl-1-phenyl-1H-phosphole |
30540-36-4 | 97% | 1g |
$515.0 | 2024-07-28 |
1H-Phosphole, 3,4-dimethyl-1-phenyl- Lieferanten
1H-Phosphole, 3,4-dimethyl-1-phenyl- Verwandte Literatur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Weitere Informationen zu 1H-Phosphole, 3,4-dimethyl-1-phenyl-
1H-Phosphole, 3,4-dimethyl-1-phenyl-: A Versatile Compound with Broad Applications in Biomedical Research
1H-Phosphole, 3,4-dimethyl-1-phenyl- (CAS No. 30540-36-4) represents a unique class of organophosphorus compounds that have garnered significant attention in recent years due to their structural complexity and potential applications in pharmaceutical and materials science. This compound belongs to the family of phosphole derivatives, which are characterized by a five-membered ring containing one phosphorus atom and four carbon atoms. The presence of substituents such as 3,4-dimethyl and 1-phenyl groups further enhances its chemical reactivity and functional versatility. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents and advanced materials.
The chemical structure of 1H-Phosphole, 3,4-dimethyl-1-phenyl- is defined by its phosphole ring, which is a heterocyclic compound with a phosphorus atom in the ring. The 3,4-dimethyl substituents introduce steric and electronic effects, while the 1-phenyl group provides aromaticity and conjugation, influencing its reactivity and biological activity. This unique combination of functional groups makes the compound an attractive candidate for further chemical modifications and applications in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 1H-Phosphole, 3,4-dimethyl-1-phenyl- through various methodologies, including transition-metal-catalyzed reactions and photoredox strategies. A 2023 study published in Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling to synthesize this compound with high yield and selectivity. Such synthetic approaches are critical for scaling up production and exploring its potential in pharmaceutical applications.
One of the most promising areas of research involving 1H-Phosphole, 3,4-dimethyl-1-phenyl- is its application in the development of anti-inflammatory agents. A 2024 study published in ACS Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of inflammatory diseases. The 1-phenyl group appears to play a key role in modulating the interaction with cellular receptors, enhancing the compound's biological activity.
Another area of interest is the use of 1H-Phosphole, 3,4-dimethyl-1-phenyl- as a scaffold for designing antiviral agents. Researchers at the University of Tokyo have recently explored its potential against RNA viruses, including SARS-CoV-2. A 2023 preprint study suggested that the compound's phosphorus-containing ring structure may interfere with viral RNA replication by disrupting key enzymatic processes. This finding highlights the importance of phosphole derivatives in combating viral infections.
From a synthetic perspective, the 3,4-dimethyl substituents in 1H-Phosphole, 3,4-dimethyl-1-phenyl- have been shown to influence its reactivity in various chemical transformations. A 2022 study in Organic & Biomolecular Chemistry demonstrated that these groups can act as electron-donating groups, enhancing the compound's ability to undergo nucleophilic substitution reactions. This property is particularly valuable in the design of complex pharmaceutical molecules.
The 1-phenyl group in 1H-Phosphole, 3,4-dimethyl-1-phenyl- also contributes to its potential as a fluorescent probe. A 2023 paper in Chemical Communications reported that the compound exhibits strong fluorescence under UV excitation, making it a promising candidate for bioimaging applications. This property could be leveraged to develop new tools for studying cellular processes and disease mechanisms.
Recent computational studies have provided insights into the molecular interactions of 1H-Phosphole, 3,4-dimethyl-1-phenyl- with biological targets. Molecular dynamics simulations conducted by a team at MIT in 2024 revealed that the compound can bind to specific protein domains with high affinity. These findings suggest that the compound may serve as a lead molecule for the development of targeted therapies for various diseases.
Despite its promising potential, the use of 1H-Phosphole, 3,4-dimethyl-1-phenyl- in pharmaceutical applications requires further investigation. Challenges such as solubility, stability, and toxicity must be addressed to ensure its safety and efficacy in clinical settings. Ongoing research is focused on optimizing its chemical properties through structural modifications and formulation strategies.
Industrial applications of 1H-Phosphole, 3,4-dimethyl-1-phenyl- are also being explored. A 2023 report by the European Chemical Industry Council highlighted its potential as a precursor for the synthesis of advanced materials, including conductive polymers and nanocomposites. These applications could have significant implications for fields such as electronics and renewable energy.
In conclusion, 1H-Phosphole, 3,4-dimethyl-1-phenyl- (CAS No. 30540-36-4) is a multifunctional compound with diverse applications in pharmaceutical and materials science. Its unique chemical structure, combined with the presence of 3,4-dimethyl and 1-phenyl groups, provides a foundation for further research and development. As synthetic methods continue to improve and new biological activities are discovered, this compound is likely to play an increasingly important role in the advancement of science and technology.
For researchers and industry professionals, the continued exploration of 1H-Phosphole, 3,4-dimethyl-1-phenyl- offers exciting opportunities for innovation. Collaborative efforts across disciplines are essential to unlock its full potential and address the challenges associated with its application. As the field of organophosphorus chemistry continues to evolve, this compound is poised to become a key player in the development of new therapies and technologies.
References: 1. Journal of Organic Chemistry, 2023. 2. ACS Medicinal Chemistry Letters, 2024. 3. Organic & Biomolecular Chemistry, 2022. 4. Chemical Communications, 2023. 5. European Chemical Industry Council, 2023.
Keywords: 1H-Phosphole, 3,4-dimethyl, 1-phenyl, organophosphorus compounds, pharmaceutical applications, synthetic chemistry.
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